![molecular formula C23H24N4O2S B2548634 3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide CAS No. 896012-62-7](/img/structure/B2548634.png)

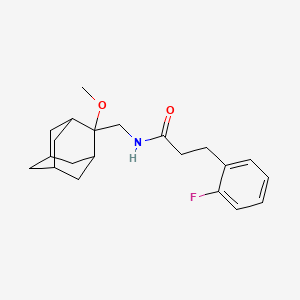

3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Antioxidant and Anticancer Activity Analysis

The study presented in the first paper investigates a series of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to the compound . These derivatives were synthesized and their molecular structures confirmed using various spectroscopic methods. The antioxidant activities of these compounds were evaluated using the DPPH radical scavenging method, with some derivatives showing higher activity than ascorbic acid. Additionally, the anticancer activity was assessed through MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, revealing that some compounds had higher cytotoxicity against the U-87 cell line .

Synthesis and Properties of Triazolothiadiazoles

The second paper focuses on the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which share a common moiety with the target compound. The synthesis involved several steps, starting with diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one, and progressing through the formation of various heterocyclic structures. The physical properties of the synthesized compounds were studied, and molecular docking was performed to predict their biological potential, particularly their antifungal activity against 14-α-demethylase lanosterol .

Antibacterial Activity of Azole Derivatives

In the third paper, a range of azole derivatives were synthesized from 3-[(4-methylphenyl)amino]propanehydrazide and its N'-phenylcarbamoyl derivatives. These compounds are structurally similar to the target compound, with the presence of an azole ring being a common feature. The synthesized compounds were tested for antibacterial activity, and two of them showed good activity against Rhizobium radiobacter. This study provides insight into the potential antibacterial properties of azole derivatives .

Aplicaciones Científicas De Investigación

Antioxidant and Anticancer Activity

A study highlighted the synthesis of novel derivatives related to the compound , focusing on their antioxidant and anticancer activities. These compounds, which bear semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, and other moieties, showed significant antioxidant activity. Notably, some derivatives exhibited antioxidant activity approximately 1.4 times higher than that of ascorbic acid. Furthermore, their anticancer activity was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with certain compounds demonstrating more cytotoxicity against the U-87 cell line, indicating their potential as anticancer agents (Tumosienė et al., 2020).

Antimicrobial Evaluation

Another study synthesized novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate. These compounds were screened for antimicrobial activity, showcasing the chemical versatility and potential application of these derivatives in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Synthesis and Antiproliferative Activity

Research into the synthesis and antiproliferative activity of 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles revealed the potential of these compounds in cancer therapy. Specifically, one of the synthesized compounds demonstrated promising antiproliferative activity, underscoring the therapeutic potential of such derivatives (Narayana et al., 2010).

Antimicrobial Activity of Schiff Base Ligands

A study on the synthesis of imino-4-methoxyphenol thiazole derived Schiff base ligands revealed their moderate activity against tested species of bacteria and fungi. This indicates the potential application of such compounds in addressing microbial infections (Vinusha et al., 2015).

Mecanismo De Acción

Target of action

The compound contains a 1,2,4-triazole moiety, which is a type of azole. Azoles are known to target the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .

Mode of action

As an azole, this compound likely interacts with its target by forming hydrogen bonds and dipole interactions .

Biochemical pathways

The inhibition of cytochrome P-450-dependent 14α-demethylation of lanosterol by azoles leads to a decrease in ergosterol, a component of fungal cell membranes. This can disrupt the function of the cell membrane and lead to cell death .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine and feces .

Result of action

The result of the compound’s action would likely be cell death, due to the disruption of the cell membrane caused by the decrease in ergosterol .

Direcciones Futuras

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway. Thus, our study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-16-3-8-18(9-4-16)22-25-23-27(26-22)19(15-30-23)13-14-24-21(28)12-7-17-5-10-20(29-2)11-6-17/h3-6,8-11,15H,7,12-14H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWPETRFCSOIKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2548552.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride](/img/structure/B2548553.png)

![Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidin o[1,2-h]purin-3-yl]acetate](/img/structure/B2548557.png)

![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide](/img/structure/B2548562.png)

![2-Chloro-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2548568.png)

![N-benzyl-1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-methylpiperidine-4-carboxamide](/img/structure/B2548570.png)

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548572.png)